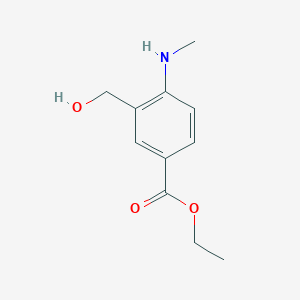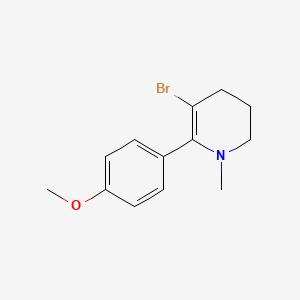
Diphenyl (trimethylsilyl)methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl (trimethylsilyl)methyl phosphate is an organophosphorus compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a phosphate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (trimethylsilyl)methyl phosphate typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2P+(CH3)3SiCl→(C6H5)2P−Si(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Diphenyl (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form phosphonic acids and silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with trimethylsilyl halides often used to cleave the C-O bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphonic acids and silanols.
科学的研究の応用
Diphenyl (trimethylsilyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of diphenyl (trimethylsilyl)methyl phosphate involves its interaction with molecular targets through its phosphate and trimethylsilyl groups. These interactions can lead to the formation of stable complexes with metals or other substrates, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Diphenylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Contains only the trimethylsilyl group, leading to different reactivity.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Diphenyl (trimethylsilyl)methyl phosphate is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in various chemical reactions and applications.
特性
CAS番号 |
61357-03-7 |
|---|---|
分子式 |
C16H21O4PSi |
分子量 |
336.39 g/mol |
IUPAC名 |
diphenyl trimethylsilylmethyl phosphate |
InChI |
InChI=1S/C16H21O4PSi/c1-22(2,3)14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChIキー |
HZRCQSUJIUKZIB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


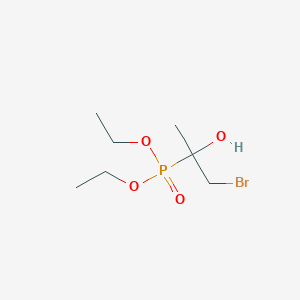
![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
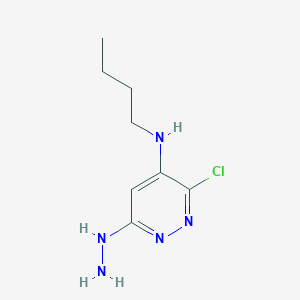
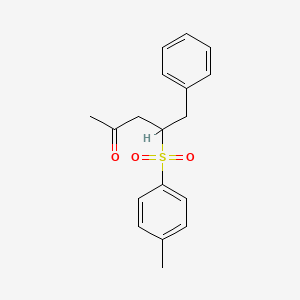
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
